N-cyclopropyl-4-nitrobenzenesulfonamide

Vue d'ensemble

Description

“N-cyclopropyl-4-nitrobenzenesulfonamide” is a laboratory chemical . It is also known as “N-Cyclopropyl 4-Nitrophenylsulfonamide” and has a CAS number of 549476-61-1 .

Synthesis Analysis

A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed . The method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis

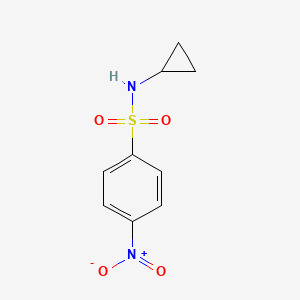

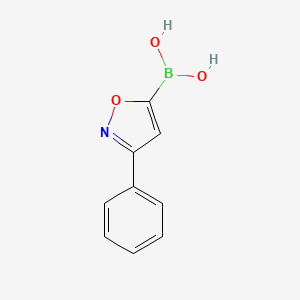

The molecular formula of “N-cyclopropyl-4-nitrobenzenesulfonamide” is C9H10N2O4S . The molecular weight is 242.249 g/mol . The InChI Key is SFXOKDPLGLHGIX-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

N-cyclopropyl-4-nitrobenzenesulfonamide has versatile applications in chemical synthesis. It is used in the preparation of secondary amines through smooth alkylation processes, demonstrating its potential in the creation of various chemical compounds. For example, it undergoes Mitsunobu reaction or conventional methods to give N-alkylated sulfonamides in near quantitative yields, which can be easily deprotected to yield secondary amines (Fukuyama, Cheung, & Jow, 1995). Additionally, its role in the development of robust processes for preparing high-quality chemicals, such as dicyclopropylamine hydrochloride, highlights its importance in chemical manufacturing (Mudryk, Zheng, Chen, & Eastgate, 2014).

Biological Applications

N-cyclopropyl-4-nitrobenzenesulfonamide derivatives have been studied for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. This suggests potential applications in addressing bacterial infections and biofilm-related problems (Abbasi et al., 2020).

Solid-Phase Synthesis

This compound has also been utilized in solid-phase synthesis. Polymer-supported benzenesulfonamides prepared from N-cyclopropyl-4-nitrobenzenesulfonamide and other primary amines have been key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This emphasizes its role in facilitating complex synthetic processes (Fülöpová & Soural, 2015).

Analytical Chemistry

In analytical chemistry, derivatives of N-cyclopropyl-4-nitrobenzenesulfonamide, such as sodium N-bromo-p-nitrobenzenesulfonamide, have been reported for their use as oxidizing titrants in various chemical analyses, indicating its utility in quantitative chemical analysis (Gowda et al., 1983).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

N-cyclopropyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c12-11(13)8-3-5-9(6-4-8)16(14,15)10-7-1-2-7/h3-7,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXOKDPLGLHGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392447 | |

| Record name | N-cyclopropyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-4-nitrobenzenesulfonamide | |

CAS RN |

549476-61-1 | |

| Record name | N-cyclopropyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)

![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)